molecular formula C15H16N4O3 B2395845 (3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034273-20-4

(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2395845
CAS No.: 2034273-20-4
M. Wt: 300.318
InChI Key: FOYYAIIBPBGGQJ-UHFFFAOYSA-N
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Description

(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through various organic synthesis techniques, including palladium-catalyzed cross-coupling reactions. The pyrrolidin-1-yl and 1-methyl-1H-1,2,3-triazol-4-yl groups are then introduced through subsequent reactions, often involving the use of reagents like triazoles and pyrrolidines under specific conditions such as refluxing temperatures and inert atmospheres.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 3-(benzo[d][1,3]dioxol-5-yl)-2-iodopropanoic acid

  • 4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine

  • N-benzo[d][1,3]dioxol-5-yl-acetamide

These compounds share the benzo[d][1,3]dioxol-5-yl moiety but differ in their other functional groups and overall structure, leading to different properties and applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-18-8-12(16-17-18)15(20)19-5-4-11(7-19)10-2-3-13-14(6-10)22-9-21-13/h2-3,6,8,11H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYYAIIBPBGGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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